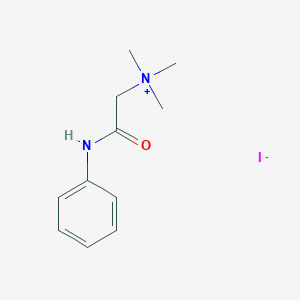

(Phenylcarbamylmethyl)-trimethylammonium iodide

Vue d'ensemble

Description

Il est destiné à être plus perméable au canal ionique récepteur potentiel transitoire vanilloïde 1 (TRPV1) lorsqu'il est activé par des agonistes tels que la capsaïcine et la N-oléoyl dopamine . Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'analgésie sélective et les mécanismes de réponse à la douleur.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CAY10568 implique la réaction de la triméthylamine avec l'isocyanate de phényle pour former l'intermédiaire triméthyl [(phénylcarbamoyl)méthyl]-ammonium iodure. La réaction est généralement effectuée dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de CAY10568 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction pour maintenir la cohérence et la qualité. Le composé est ensuite purifié à l'aide de techniques de cristallisation ou de chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

CAY10568 subit principalement des réactions de substitution en raison de la présence du groupe ammonium iodure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les halogénures et les nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF).

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les halogénures peuvent produire divers dérivés halogénés de CAY10568 .

Applications de la recherche scientifique

CAY10568 a plusieurs applications dans la recherche scientifique, en particulier dans les domaines des neurosciences et de la recherche sur la douleur. Il est utilisé pour étudier le blocage sélectif de la réponse à la douleur par l'entrée de bloqueurs des canaux sodiques médiée par le TRPV1. Ce composé aide à comprendre les mécanismes de la douleur et à développer de nouveaux médicaments analgésiques capables de cibler sélectivement les voies de la douleur sans affecter le moteur, le toucher et la proprioception .

Mécanisme d'action

CAY10568 exerce ses effets en bloquant sélectivement les canaux sodiques dépendants du voltage par l'entrée médiée par le TRPV1. Lorsqu'il est associé à des agonistes TRPV1 appropriés comme la capsaïcine, il produit un blocage sélectif de la réponse à la douleur tout en laissant intactes les autres fonctions sensorielles. Cette action sélective est due à sa taille plus petite et à sa perméabilité accrue au canal ionique TRPV1 .

Applications De Recherche Scientifique

CAY10568 has several applications in scientific research, particularly in the fields of neuroscience and pain research. It is used to study the selective blockade of pain response through TRPV1-mediated entry of sodium channel blockers. This compound helps in understanding the mechanisms of pain and developing new analgesic drugs that can selectively target pain pathways without affecting motor, touch, and proprioception .

Mécanisme D'action

CAY10568 exerts its effects by selectively blocking voltage-gated sodium channels through TRPV1-mediated entry. When combined with suitable TRPV1 agonists like capsaicin, it produces a selective blockade of the pain response while leaving other sensory functions intact. This selective action is due to its smaller size and increased permeability to the TRPV1 ion channel .

Comparaison Avec Des Composés Similaires

Composés similaires

QX314 : Un dérivé cationique de la lidocaïne qui cible également les canaux ioniques TRPV1.

Capsaïcine : Un agoniste du TRPV1 utilisé en combinaison avec le CAY10568 pour activer le canal ionique.

N-oléoyl dopamine : Un autre agoniste du TRPV1 utilisé dans des applications de recherche similaires

Unicité

CAY10568 est unique en raison de sa taille plus petite et de sa nature moins hydrophobe par rapport au QX314. Cela le rend plus perméable au canal ionique TRPV1, permettant un blocage plus efficace et plus sélectif des réponses à la douleur. Sa capacité à cibler sélectivement les voies de la douleur sans affecter d'autres fonctions sensorielles en fait un outil précieux dans la recherche sur la douleur .

Activité Biologique

Overview of (Phenylcarbamylmethyl)-trimethylammonium iodide

This compound is a quaternary ammonium compound that may exhibit various biological activities due to its structural characteristics. Quaternary ammonium compounds are known for their antimicrobial properties and have applications in pharmaceuticals, agriculture, and as surfactants.

Antimicrobial Properties

Quaternary ammonium compounds often demonstrate significant antimicrobial activity. Studies have shown that they can effectively inhibit the growth of bacteria, fungi, and viruses. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity

Research indicates that some quaternary ammonium compounds can exhibit cytotoxic effects on mammalian cells. The degree of cytotoxicity can depend on the specific structure of the compound, its concentration, and the type of cells exposed.

Neurotoxicity

Certain derivatives of quaternary ammonium compounds have been studied for their neurotoxic effects. For example, they may interfere with neurotransmitter release or receptor binding, potentially leading to neurotoxic outcomes.

Study 1: Antimicrobial Efficacy

In a study examining various quaternary ammonium compounds, including derivatives similar to this compound, researchers found that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective concentrations for clinical applications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of several quaternary ammonium compounds. The results indicated that while some compounds were relatively safe at low concentrations, higher doses led to significant cell death.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| This compound | 10 | MCF-7 |

Propriétés

IUPAC Name |

(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHDQUNJSJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-17-3 | |

| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.